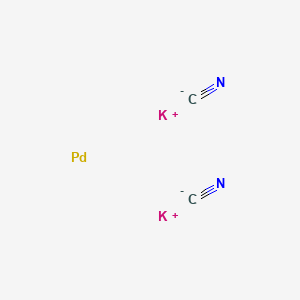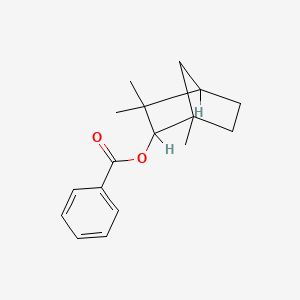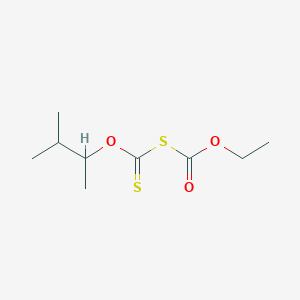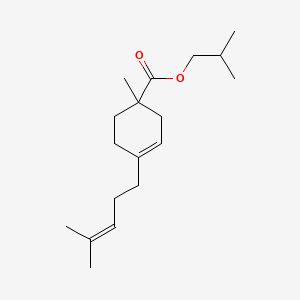
Tribenzylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzylammonium acetate is an organic compound with the molecular formula C23H23NO2. It is a quaternary ammonium salt, where the nitrogen atom is bonded to three benzyl groups and one acetate group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzylammonium acetate can be synthesized through the reaction of tribenzylamine with acetic acid. The reaction typically involves mixing tribenzylamine with acetic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction proceeds as follows:
C6H5CH2NH2+CH3COOH→C6H5CH2NH3+CH3COO−
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tribenzylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or benzaldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Tribenzylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which tribenzylammonium acetate exerts its effects involves its ability to act as a catalyst or reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, as a phase-transfer catalyst, it facilitates the transfer of ions or molecules between different phases, enhancing the reaction rate and yield.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tetraethylammonium acetate
Comparison
Tribenzylammonium acetate is unique due to its three benzyl groups, which provide distinct steric and electronic properties compared to other quaternary ammonium salts. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other compounds may not perform as well.
Propiedades
| 68015-83-8 | |
Fórmula molecular |
C23H25NO2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
acetic acid;N,N-dibenzyl-1-phenylmethanamine |
InChI |
InChI=1S/C21H21N.C2H4O2/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2(3)4/h1-15H,16-18H2;1H3,(H,3,4) |
Clave InChI |
XWIAZRSRQTXXJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)






